2-ethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide
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Overview
Description
2-Ethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide is an organic compound characterized by its complex structure, which includes a naphthamide core, an ethoxy group, and a trifluoromethylated pyrazol moiety. This compound attracts significant interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes
The synthesis of 2-ethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide generally involves multi-step organic reactions. A typical route may include:
Ethylation of Naphthamide: : Starting from naphthamide, an ethoxy group is introduced via an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.
Synthesis of Trifluoromethylpyrazole: : The trifluoromethylpyrazole moiety is synthesized separately, often starting from hydrazine and ethyl trifluoroacetate, followed by cyclization reactions.
Coupling Reaction: : The synthesized pyrazole derivative is then coupled with the ethoxylated naphthamide via a nucleophilic substitution reaction, often facilitated by a suitable solvent like dimethylformamide (DMF) and a catalyst such as palladium on carbon.
Industrial Production
For industrial-scale production, process optimization is crucial to ensure high yield and purity. Typically, continuous flow reactors and controlled reaction conditions are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: : Reduction reactions may target the pyrazole ring or the carbonyl group, yielding corresponding alcohol or amine derivatives.
Substitution: : Nucleophilic or electrophilic substitutions can occur, especially at the positions adjacent to the trifluoromethyl group on the pyrazole ring.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Reactions often occur in polar solvents like DMF or acetonitrile, with catalysts like palladium or nickel complexes.
Major Products
Oxidation: : Aldehydes, carboxylic acids.
Reduction: : Alcohols, amines.
Substitution: : Various substituted pyrazole derivatives depending on the reacting nucleophile or electrophile.
Scientific Research Applications
2-Ethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide finds applications across multiple disciplines:
Chemistry: : As an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical properties.
Biology: : Investigated for its interaction with various biological targets, possibly including enzymes or receptors.
Medicine: : Potential use as a lead compound in drug discovery, focusing on its antifungal, antibacterial, or anticancer activities.
Industry: : Used in the development of advanced materials, potentially contributing to the creation of novel polymers or coatings.
Mechanism of Action
The compound’s biological activity is primarily due to its ability to interact with specific molecular targets. The trifluoromethyl group imparts unique properties, enhancing the compound's lipophilicity and metabolic stability. The pyrazole ring may facilitate binding to certain proteins or enzymes, altering their function and leading to the observed biological effects. Research suggests involvement in pathways regulating cell proliferation, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-ethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide:
2-Ethoxy-N-(2-(1H-pyrazol-1-yl)ethyl)-1-naphthamide: : Lacks the trifluoromethyl group, resulting in different biological activities and chemical reactivity.
2-ethoxy-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide: : Substitution with a methyl group instead of trifluoromethyl, affecting its pharmacokinetic properties.
N-(2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide: : Absence of the ethoxy group, influencing its solubility and interaction with molecular targets.
Each compound exhibits distinct properties, highlighting the unique advantages of this compound in terms of stability, bioavailability, and efficacy in various applications.
Properties
IUPAC Name |
2-ethoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c1-2-27-15-8-7-13-5-3-4-6-14(13)17(15)18(26)23-10-12-25-11-9-16(24-25)19(20,21)22/h3-9,11H,2,10,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOFFOMINKWOME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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